![molecular formula C18H18N2O B5662639 8-[3-(1-methoxyethyl)phenyl]quinolin-4-amine](/img/structure/B5662639.png)
8-[3-(1-methoxyethyl)phenyl]quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinolin-amine derivatives often involves novel chemistries, such as those developed for the synthesis of 2-(aryl or heteroaryl)quinolin-4-amines, which have shown potential as anti-HIV-1 agents due to their activity at low concentrations and minimal cell toxicity in vitro (Strekowski et al., 1991). The synthesis approaches provide a foundation for creating diverse derivatives, including those with methoxyethylphenyl groups.
Molecular Structure Analysis
The molecular structure of quinolin-amine derivatives is key to their biological activity. For instance, the structure-activity relationships of compounds like 2-aryl-8-chloro-1,2,4-triazolo[1,5-a]quinoxaline derivatives have been elucidated through binding assays at adenosine receptors, highlighting the importance of specific substituents and functional groups in determining receptor affinity and selectivity (Catarzi et al., 2005).
Chemical Reactions and Properties
Quinolin-amines undergo various chemical reactions, contributing to their versatility in drug development. For example, the condensation of quinolin-6-amine with different diones and aldehydes leads to new compounds with potential pharmacological applications, demonstrating the chemical reactivity and potential for diversification of the quinolin-amine scaffold (Kozlov et al., 2007).
Physical Properties Analysis
The physical properties of quinolin-amine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and delivery. For example, the crystal structure analysis of specific derivatives can reveal the presence of intramolecular hydrogen bonds and overall molecular conformation, which are important for understanding the compound's stability and reactivity (Sakurai et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are central to the pharmacological potential of quinolin-amine derivatives. Studies on the chemical properties often focus on modifications of the quinolin-amine core and the impact of these modifications on biological activity, as seen in the synthesis and evaluation of various derivatives for their antibacterial and antifungal activities (Chopde et al., 2011).
特性
IUPAC Name |
8-[3-(1-methoxyethyl)phenyl]quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-12(21-2)13-5-3-6-14(11-13)15-7-4-8-16-17(19)9-10-20-18(15)16/h3-12H,1-2H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIRZIREUAWZPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=CC=CC3=C(C=CN=C32)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl {2'-[(dimethylamino)carbonyl]biphenyl-4-yl}carbamate](/img/structure/B5662561.png)
![N-methyl-4'-{[(methylsulfonyl)amino]methyl}biphenyl-2-carboxamide](/img/structure/B5662562.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[(2-methyl-1,3-thiazol-5-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5662570.png)
![1-methyl-3-[2-(4-nitrophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5662573.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-pyrrolidin-1-ylcyclopentanecarboxamide](/img/structure/B5662580.png)
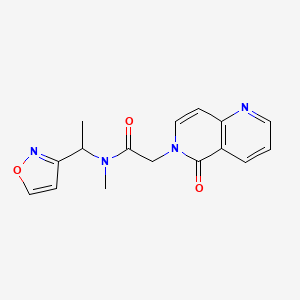
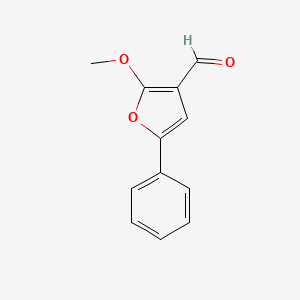
![8-(3-fluoro-4-methoxybenzyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5662600.png)
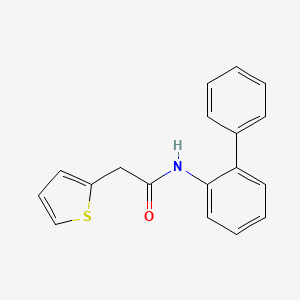
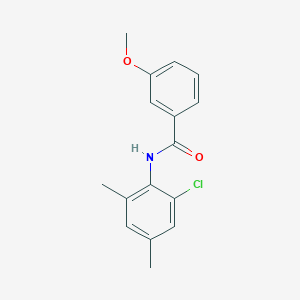
![3-[4-(difluoromethoxy)phenyl]-5-(4-propylcyclohexyl)-1,2,4-oxadiazole](/img/structure/B5662622.png)
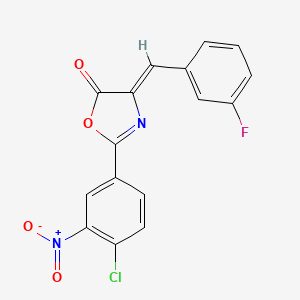
![5-chloro-3-[(3-methyl-2-quinoxalinyl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5662645.png)
![3-{[(3-acetylphenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B5662658.png)